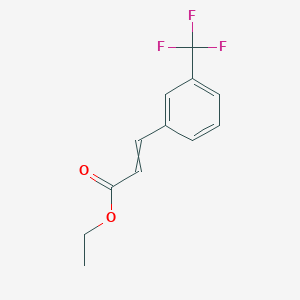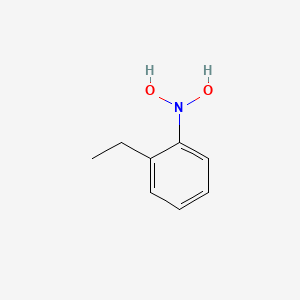
(5-Bromo-2-pyrimidinyl)-tert-butyl-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-pyrimidinyl)-tert-butyl-dimethylsilane is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a tert-butyl-dimethylsilane group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of (5-Bromo-2-pyrimidinyl)-tert-butyl-dimethylsilane involves several steps. One common method starts with the bromination of 2-tert-butylpyrimidine to obtain 5-bromo-2-tert-butylpyrimidine . This intermediate is then reacted with chlorodimethylsilane in the presence of a base such as potassium tert-butoxide to introduce the tert-butyl-dimethylsilane group at the 2-position . The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Análisis De Reacciones Químicas
(5-Bromo-2-pyrimidinyl)-tert-butyl-dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these are less common compared to substitution and cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium tert-butoxide for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(5-Bromo-2-pyrimidinyl)-tert-butyl-dimethylsilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-pyrimidinyl)-tert-butyl-dimethylsilane involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
(5-Bromo-2-pyrimidinyl)-tert-butyl-dimethylsilane can be compared with other similar compounds such as:
5-Bromo-2-tert-butylpyrimidine: This compound lacks the dimethylsilane group and has different reactivity and applications.
5-Bromo-N-(tert-butyl)pyrimidin-2-amine: This compound has an amine group instead of the dimethylsilane group, leading to different chemical properties and uses.
Propiedades
IUPAC Name |
(5-bromopyrimidin-2-yl)-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2Si/c1-10(2,3)14(4,5)9-12-6-8(11)7-13-9/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMYABCUJUMURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7887366.png)










![2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxypyran-4-one](/img/structure/B7887468.png)

